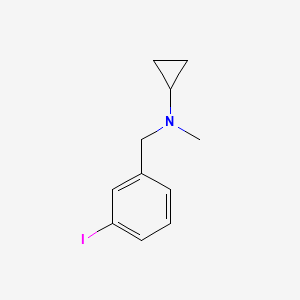

Cyclopropyl-(3-iodo-benzyl)-methyl-amine

描述

Structure

3D Structure

属性

IUPAC Name |

N-[(3-iodophenyl)methyl]-N-methylcyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14IN/c1-13(11-5-6-11)8-9-3-2-4-10(12)7-9/h2-4,7,11H,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQFPIGRQDSIAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)I)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Cyclopropyl 3 Iodo Benzyl Methyl Amine

Formation of the Cyclopropyl (B3062369) Moiety

The construction of the cyclopropane (B1198618) ring is a critical step in the synthesis of cyclopropylamine (B47189) derivatives. The high ring strain and unique electronic properties of the cyclopropane group necessitate specialized synthetic methods. longdom.org Key approaches include direct cyclopropanation of alkenes, ring-closure reactions, and rearrangements of larger ring systems or acyclic precursors. acs.orgnih.gov

Cyclopropanation Reactions and Stereochemical Control

Direct cyclopropanation involves the addition of a methylene (B1212753) group to an alkene. The stereochemical outcome of this reaction is paramount, as the relative orientation of substituents on the newly formed ring is determined at this stage. ucalgary.ca

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, utilizing an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple (Zn-Cu). chemistrylearner.comnumberanalytics.com This reaction is known for its high stereospecificity; the stereochemistry of the starting alkene is preserved in the cyclopropane product. organicchemistrytutor.comnumberanalytics.comwikipedia.org For instance, a cis-alkene will yield a cis-disubstituted cyclopropane, as the methylene group is delivered to the same face of the double bond in a concerted mechanism. ucalgary.caorganicchemistrytutor.com

The reaction mechanism is thought to proceed through a three-centered "butterfly-type" transition state, which accounts for the observed syn-addition. nrochemistry.com The presence of directing groups, such as hydroxyl groups on an allylic alcohol, can influence the regioselectivity of the addition, with the carbenoid typically adding to the face of the alkene syn to the directing group. organic-chemistry.org

Modifications to the classic Simmons-Smith conditions have been developed to enhance reactivity and applicability. The Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) in place of the Zn-Cu couple, is one such example. wikipedia.org These methods are tolerant of a wide array of functional groups, making them highly versatile in complex molecule synthesis. nrochemistry.comnih.gov

Table 1: Comparison of Simmons-Smith Reaction Modifications

| Modification | Reagents | Key Advantages |

|---|---|---|

| Classic Simmons-Smith | CH₂I₂ / Zn(Cu) | High stereospecificity, avoids hazardous diazomethane. chemistrylearner.commasterorganicchemistry.com |

| Furukawa Modification | CH₂I₂ / Et₂Zn | Increased reactivity, suitable for unfunctionalized alkenes. wikipedia.org |

| Charette Modification | R-I / Et₂Zn | Allows for the introduction of substituted methylene groups. wikipedia.org |

| Shi Modification | N/A | Involves catalytic asymmetric versions for enantioselectivity. wikipedia.org |

The Michael-Initiated Ring Closure (MIRC) is a powerful, often stereoselective, method for constructing cyclopropane rings. rsc.orgrsc.org This tandem reaction involves the conjugate addition (Michael addition) of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution (cyclization) that closes the three-membered ring. rsc.orgnih.gov

This strategy is broadly applicable, using a range of nucleophiles like enolates, thiolates, and cyanides, and various Michael acceptors that contain a leaving group. rsc.orgnih.gov The stereoselectivity of MIRC reactions can be controlled by using chiral substrates, chiral catalysts (such as cinchona alkaloids), or chiral auxiliaries to produce enantioenriched cyclopropanes. rsc.org For example, the reaction of 2-arylacetonitriles with α-bromoennitriles can produce dinitrile-substituted cyclopropanes with high diastereoselectivity. nih.gov The development of asymmetric MIRC reactions has become a significant area of research, providing access to complex chiral cyclopropane derivatives under mild, often metal-free, conditions. rsc.orgrsc.org

A modern and practical approach to synthesizing cyclopropylamines is through an electro-induced Hofmann rearrangement of cyclopropanecarboxamides. thieme-connect.comresearchgate.net This method avoids the use of corrosive and toxic halogens typically required in the classical Hofmann rearrangement. thieme-connect.com The reaction is performed in an undivided electrochemical cell under galvanostatic conditions, where an electrochemically generated oxidizing agent, such as active bromine from a bromide salt like NaBr, facilitates the rearrangement. thieme-connect.comrsc.orgacs.org

The process involves the initial oxidation of the amide by the electro-generated bromine species to form an N-bromoamide intermediate. This intermediate then undergoes the classical Hofmann rearrangement to an isocyanate, which is subsequently trapped by a nucleophile (like methanol) to form a carbamate (B1207046). thieme-connect.com This carbamate can then be hydrolyzed to yield the desired cyclopropylamine. The method has been successfully applied to a variety of 1-substituted cyclopropyl amides, with yields ranging from moderate to excellent (23% to 94%). thieme-connect.comresearchgate.netthieme-connect.com The use of electrochemical methods represents a greener and safer alternative to traditional chemical oxidants. acs.orgnih.gov

Table 2: Selected Examples of Electro-Induced Hofmann Rearrangement

| Substrate (Cyclopropyl Amide) | Product (Carbamate) | Yield | Reference |

|---|---|---|---|

| Cyclopropanecarboxamide | Methyl cyclopropylcarbamate | 94% | thieme-connect.com |

| 1-Phenylcyclopropanecarboxamide | Methyl (1-phenylcyclopropyl)carbamate | 85% | thieme-connect.com |

Beyond the named reactions, several other strategies exist for the synthesis of cyclopropylamines. One common industrial route starts from γ-butyrolactone, which is converted through a multi-step process involving ring-opening, esterification, cyclization, amidation, and finally a Hofmann degradation to yield cyclopropylamine. researchgate.netgoogle.comgoogle.com

Other methods include:

Reductive Amination : Cyclopropanecarboxaldehyde or cyclopropanone (B1606653) can undergo reductive amination with ammonia (B1221849) or a primary amine in the presence of a reducing agent. longdom.org

From Halogenated Cyclopropanes : Nucleophilic substitution of a cyclopropyl halide with ammonia or an amine can produce the corresponding cyclopropylamine. longdom.org

Kulinkovich-Szymoniak Reaction : A titanium(II)-mediated coupling of nitriles with Grignard reagents provides a direct route to primary cyclopropylamines. organic-chemistry.org

Curtius Rearrangement : This classical rearrangement can be applied to cyclopropanecarbonyl azides to furnish cyclopropylamines. nih.gov

Stereoselective Synthesis of Cyclopropyl-Containing Chiral Amines

The synthesis of enantiomerically pure cyclopropylamines is of great interest due to their prevalence in bioactive molecules. acs.orgrochester.edu Achieving high stereoselectivity is a key challenge. doi.org

Several strategies have been developed to this end:

Asymmetric Cyclopropanation : Employing chiral catalysts in reactions like the Simmons-Smith or MIRC allows for the direct formation of enantioenriched cyclopropanes. rsc.orgnih.govnih.gov For example, chiral cinchonidine (B190817) catalysts have been used in MIRC reactions to produce tetra-substituted cyclopropanes with high enantioselectivity. rsc.org

Resolution of Racemates : Chiral resolution of racemic cyclopropanecarboxylic acids using chiral resolving agents, such as cinchona alkaloids, is a well-established method. The separated enantiopure acids can then be converted to the corresponding amines. mdpi.com

Use of Chiral Pool Precursors : Synthesizing cyclopropylamines from readily available chiral starting materials, such as pinene derivatives, is another effective approach. rsc.orgrsc.org

Diastereoselective Substitution : A formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes with nitrogen nucleophiles can proceed with high diastereoselectivity, yielding densely substituted, enantiomerically enriched cyclopropylamines. mdpi.comku.edu This method often proceeds through a highly reactive cyclopropene (B1174273) intermediate. mdpi.comku.edu

These stereoselective methods are crucial for accessing specific isomers of complex molecules like Cyclopropyl-(3-iodo-benzyl)-methyl-amine, where the biological activity may be dependent on a single stereoisomer. nih.govresearchgate.net

Construction of the 3-Iodo-benzyl Moiety and its Integration

The synthesis of the target compound fundamentally relies on the prior construction or in-situ formation of the 3-iodobenzyl group. This substructure provides the essential aromatic scaffold and the reactive iodine handle for subsequent coupling reactions.

| Precursor Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Iodobenzylamine (B1197719) | 696-40-2 | C₇H₈IN | 233.05 |

| 3-Iodobenzylamine hydrochloride | 3718-88-5 | C₇H₉ClIN | 269.51 |

Strategies for Introduction of the Iodine Atom

Directed Iodination: Direct iodination involves the electrophilic aromatic substitution of a hydrogen atom on the benzene (B151609) ring with an iodine atom. This can be achieved using molecular iodine in the presence of an oxidizing agent. For instance, reacting benzene with molecular iodine and nitric acid can form the I⁺ electrophile required for the substitution. youtube.com While direct iodination of an unsubstituted benzylamine (B48309) might lead to a mixture of ortho, meta, and para isomers, the electronic properties of existing substituents can direct the incoming iodine. More advanced methods for the iodination of aromatic systems, such as the use of H₃PO₃/I₂ for the reductive iodination of aromatic aldehydes, can produce benzyl (B1604629) iodides from the corresponding aldehydes. organic-chemistry.org Similarly, benzyl alcohols can be converted to benzyl iodides using reagents like a CeCl₃·7H₂O/NaI system or through an iodine-catalyzed borylation followed by substitution. organic-chemistry.orgacs.org A recent patent describes a method for preparing benzyl iodides from benzyl alcohols using sodium borohydride (B1222165) and elemental iodine. wipo.int

Suzuki Coupling Precursors: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. libretexts.org While typically used to create biaryl compounds, the principles can be adapted for halogenation. An aryl bromide or chloride can be converted to an aryl iodide in situ to facilitate a subsequent, more efficient Suzuki coupling. researchgate.net This strategy is particularly useful when the corresponding aryl bromide is more accessible than the iodide but less reactive in the desired coupling reaction. The transformation enhances the reactivity of the substrate for the palladium catalyst. researchgate.netacs.org The general mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organoboron compound, and reductive elimination to form the product. libretexts.orgyoutube.com In the context of preparing the 3-iodobenzyl moiety, a 3-bromobenzyl derivative could be converted to its 3-iodo counterpart prior to or during a coupling sequence.

Formation of the Amine Linkage (Methylamine)

The central nitrogen atom in this compound is bonded to three distinct groups. The formation of these carbon-nitrogen bonds can be accomplished through several key synthetic transformations.

Reductive Amination Protocols

Reductive amination is a highly effective method for forming C-N bonds by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. mdpi.com To form the target molecule's backbone, 3-iodobenzaldehyde (B1295965) can be reacted with cyclopropylamine. This reaction first forms an imine intermediate, which is then reduced in the same pot to the secondary amine, N-(3-iodobenzyl)cyclopropylamine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium borohydride. longdom.orgucla.edu A subsequent alkylation step would be required to add the methyl group.

Alternatively, a three-component reductive amination could be envisioned, although this is more challenging. Recent developments have shown that nickel-catalyzed three-component couplings can synthesize tertiary amines from aldehydes, amines, and organic electrophiles. ucla.edu

| Reactant 1 | Reactant 2 | Reducing Agent (Example) | Intermediate Product |

| 3-Iodobenzaldehyde | Cyclopropylamine | Sodium Triacetoxyborohydride | N-(3-iodobenzyl)cyclopropylamine |

| 3-Iodobenzaldehyde | Methylamine (B109427) | Triethylsilane/TFA | N-Methyl-3-iodobenzylamine |

Carbon-Nitrogen Bond Formation Reactions (e.g., Palladium-Catalyzed Cross-Coupling)

Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, provide a powerful route to form carbon-nitrogen bonds. youtube.com This reaction couples an amine with an aryl halide or triflate. To synthesize the target structure, one could couple 3-iodobenzyl bromide with cyclopropylmethylamine. The reaction typically requires a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., CPhos), and a base (e.g., NaOt-Bu). mit.edu

The arylation of secondary amines, particularly α-branched ones, can be challenging and may result in low yields. mit.edu However, the development of specialized ligands has significantly improved the efficiency of these reactions, suppressing side reactions and allowing for the coupling of a wide array of sterically hindered amines. mit.edu Another approach involves the palladium-catalyzed addition of arylboronic acids to imines, which provides access to diarylmethylamines, demonstrating the versatility of palladium in C-N bond formation. acs.org

| Aryl Halide | Amine | Catalyst System (Example) | Base (Example) |

| 3-Iodobenzyl Bromide | Cyclopropylmethylamine | Pd₂(dba)₃ / CPhos | NaOt-Bu |

Alkylation of Amines with Methylating Agents

Alkylation is a fundamental method for introducing alkyl groups onto an amine. In the synthesis of this compound, this step would typically be the final transformation. The secondary amine, N-(3-iodobenzyl)cyclopropylamine (synthesized via reductive amination as described in 2.3.1), can be N-methylated using a suitable methylating agent.

Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The reaction is typically carried out in the presence of a base to neutralize the acid byproduct (e.g., HI) and facilitate the nucleophilic attack of the amine on the methylating agent. The chemoselectivity of alkylation can be controlled under phase-transfer catalysis conditions, which can allow for selective monoalkylation at the nitrogen atom. researchgate.net The high reactivity of these alkylating agents is well-established, as evidenced by their use in the alkylation of diverse substrates, including DNA. nih.gov

Total Synthesis Approaches and Key Intermediate Transformations

The total synthesis of this compound can be efficiently achieved through a convergent strategy. This approach involves the preparation of key intermediates that are then combined in the final steps to yield the target molecule. A logical and common pathway involves the initial formation of a secondary amine, followed by N-methylation.

A plausible and efficient multistep synthesis for this compound is outlined below. This pathway commences with commercially available precursors and employs well-established chemical transformations.

Pathway Overview:

The synthesis can be dissected into two primary stages:

Formation of the Secondary Amine Intermediate: The initial step involves the synthesis of the secondary amine, N-(cyclopropylmethyl)-3-iodobenzylamine, through the reductive amination of 3-iodobenzaldehyde with cyclopropylmethylamine.

N-Methylation: The subsequent step is the methylation of the secondary amine to afford the final tertiary amine product, this compound, commonly achieved via the Eschweiler-Clarke reaction.

Detailed Reaction Steps:

Step 1: Reductive Amination

The synthesis initiates with the reaction between 3-iodobenzaldehyde and cyclopropylmethylamine. This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the corresponding secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their mildness and selectivity.

Starting Materials:

3-Iodobenzaldehyde sigmaaldrich.comchemspider.comthermofisher.com

Cyclopropylmethylamine tcichemicals.comlongdom.org

Reaction Conditions: The reaction is typically carried out in a suitable solvent such as methanol, ethanol, or dichloromethane (B109758) at room temperature. The choice of reducing agent can influence the reaction conditions and work-up procedure. nih.govresearchgate.netmdpi.com

Step 2: Eschweiler-Clarke N-Methylation

The secondary amine, N-(cyclopropylmethyl)-3-iodobenzylamine, is then methylated to yield the target tertiary amine. The Eschweiler-Clarke reaction is a classic and effective method for this transformation, utilizing formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent. organic-chemistry.orgwikipedia.orggoogle.comambeed.comyoutube.comyoutube.com A key advantage of this method is that it prevents over-alkylation to form a quaternary ammonium (B1175870) salt. wikipedia.org The reaction proceeds by forming an iminium ion from the secondary amine and formaldehyde, which is then reduced by formate. youtube.com

Reagents:

Formaldehyde

Formic acid whilesciencesleeps.com

Reaction Conditions: The reaction is typically heated to drive the reaction to completion and facilitate the decomposition of formic acid to provide the hydride for reduction. wikipedia.orgresearchgate.net

The following table summarizes the proposed multistep synthesis:

| Step | Transformation | Starting Materials | Reagents | Product |

|---|---|---|---|---|

| 1 | Reductive Amination | 3-Iodobenzaldehyde, Cyclopropylmethylamine | Sodium borohydride (or similar reducing agent), Methanol | N-(cyclopropylmethyl)-3-iodobenzylamine |

| 2 | Eschweiler-Clarke Methylation | N-(cyclopropylmethyl)-3-iodobenzylamine | Formaldehyde, Formic acid | This compound |

Throughout the synthesis of this compound, specific functional group interconversions are key. In the proposed pathway, the primary functional group transformation is the conversion of an aldehyde to a tertiary amine.

Functional Group Interconversions:

The core of the synthesis revolves around the following functional group interconversions:

Aldehyde to Secondary Amine: This is achieved in the first step via reductive amination. The carbonyl group (C=O) of the aldehyde is converted into a secondary amine (C-N) linkage.

Secondary Amine to Tertiary Amine: The second step involves the conversion of the secondary amine into a tertiary amine through N-methylation.

The iodine substituent on the aromatic ring is a spectator functional group and is intended to remain unchanged throughout the synthesis. The choice of mild reaction conditions, particularly in the reductive amination and methylation steps, is crucial to prevent any undesired side reactions involving the iodo group.

Protecting Group Strategies:

In the context of this specific synthetic route, the use of protecting groups for the amine is not strictly necessary. The Eschweiler-Clarke reaction provides a direct and efficient means of methylating the secondary amine without the risk of forming the quaternary ammonium salt. wikipedia.org

However, in alternative synthetic strategies or in more complex syntheses involving this moiety, protecting the secondary amine might be required to prevent its reaction with other electrophiles. Common protecting groups for amines include carbamates such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups can be introduced to protect the amine and later removed under specific conditions (acid for Boc, hydrogenation for Cbz).

The following table outlines the key functional group transformations:

| Transformation | Initial Functional Group | Final Functional Group | Reagents/Reaction Type |

|---|---|---|---|

| Aldehyde to Secondary Amine | Aldehyde (-CHO) | Secondary Amine (-NH-) | Reductive Amination |

| Secondary Amine to Tertiary Amine | Secondary Amine (-NH-) | Tertiary Amine (-N(CH₃)-) | Eschweiler-Clarke Reaction |

Chemical Transformations and Derivatization Studies of Cyclopropyl 3 Iodo Benzyl Methyl Amine

Substitution Reactions at the Iodine Atom

The presence of an iodine atom on the benzyl (B1604629) ring of Cyclopropyl-(3-iodo-benzyl)-methyl-amine makes it a prime substrate for a variety of substitution reactions. The carbon-iodine bond is relatively weak, rendering the aromatic ring susceptible to both nucleophilic attack and, more significantly, transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

While direct nucleophilic aromatic substitution (SNAr) on unactivated aryl iodides is generally challenging, such transformations can be facilitated under specific conditions, often requiring high temperatures or the use of a copper catalyst. For analogous 3-iodobenzylamine (B1197719) derivatives, reactions with various nucleophiles can lead to the displacement of the iodine atom. For instance, the iron-catalyzed cross-coupling of benzyl halides with soft nucleophiles like thiols has been reported, suggesting a potential pathway for similar transformations with this compound. chemrxiv.org

A plausible, though not explicitly documented for this specific compound, nucleophilic substitution is the cyanation reaction, where a cyanide source such as copper(I) cyanide would displace the iodine to form the corresponding nitrile derivative. Such reactions are fundamental in the synthesis of aromatic nitriles, which are versatile intermediates for carboxylic acids, amines, and other functional groups.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)

The iodo-substituted benzyl moiety is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netmdpi.com For this compound, a Suzuki-Miyaura reaction would enable the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 3-position of the benzyl ring. A general representation of this transformation is shown below. While specific data for the title compound is not available, numerous examples exist for the Suzuki-Miyaura coupling of iodobenzene (B50100) and its derivatives. researchgate.netnih.gov A study on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines highlights the utility of this reaction for amine-containing substrates. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Aryl Iodides This table presents data for analogous aryl iodide compounds to illustrate typical reaction conditions and outcomes.

| Aryl Iodide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Iodobenzene | Phenylboronic acid | Pd(OAc)2 / PPh3 | K2CO3 | Toluene/Water | >95 | researchgate.net |

| 1-Iodo-3-nitrobenzene | 4-Methylphenylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/Water | 92 | mdpi.com |

| N-(2-Iodophenyl)acetamide | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K3PO4 | Dioxane | 88 | nih.gov |

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, typically with high trans selectivity. organic-chemistry.orgnih.govlibretexts.org This would allow for the introduction of various alkenyl groups onto the benzyl ring of this compound. The reaction of iodobenzene with methyl acrylate (B77674) is a classic example of this transformation. nih.govresearchgate.net

Table 2: Examples of Heck Reactions with Aryl Iodides This table illustrates the Heck reaction with analogous aryl iodide compounds.

| Aryl Iodide | Alkene | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Iodobenzene | Methyl acrylate | Pd(OAc)2 | Et3N | DMF | 95 | nih.gov |

| N-(2-Iodophenyl)acetamide | Estragole | Pd(OAc)2 | Et3N | DMF | 75 | nih.gov |

| 1-Iodo-4-nitrobenzene | Styrene | Pd/C | NaOAc | DMF | 89 | researchgate.net |

Stille Reaction: The Stille reaction involves the coupling of the aryl iodide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.orgharvard.eduorganic-chemistry.orglibretexts.org This method is known for its tolerance of a wide variety of functional groups. For this compound, a Stille coupling could be employed to introduce alkyl, vinyl, aryl, or other organic moieties.

Table 3: Illustrative Stille Coupling Reactions This table shows examples of the Stille reaction with analogous aryl iodide compounds.

| Aryl Iodide | Organostannane | Catalyst System | Solvent | Yield (%) | Reference |

| Iodobenzene | Vinyltributyltin | Pd(PPh3)4 | THF | 92 | libretexts.org |

| 3-Iodopyridine | 2-(Tributylstannyl)thiophene | Pd(PPh3)4 | Dioxane | 78 | harvard.edu |

| Methyl 4-iodobenzoate | (4-Methoxyphenyl)tributyltin | Pd2(dba)3 / P(t-Bu)3 | Toluene | 95 | organic-chemistry.org |

Reactions at the Amine Functionality

The secondary amine group in this compound is a nucleophilic center that can readily undergo a variety of chemical transformations, including acylation and alkylation.

Acylation Reactions

Acylation of the secondary amine can be achieved by reacting it with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids (under coupling conditions) to form the corresponding amides. This is a common and generally high-yielding reaction for secondary amines. For example, treatment of this compound with acetyl chloride in the presence of a base like triethylamine (B128534) would be expected to produce N-acetyl-N-(cyclopropylmethyl)-3-iodobenzylamine.

Alkylation Reactions (e.g., α-alkylation, β-alkylation)

N-alkylation of the secondary amine can introduce an additional alkyl group, leading to the formation of a tertiary amine. nih.govgoogle.com This can be accomplished using alkyl halides or through reductive amination with aldehydes or ketones. For instance, reaction with an alkyl halide like methyl iodide would yield the corresponding quaternary ammonium (B1175870) salt. The use of dimethyl carbonate (DMC) has been reported as an environmentally benign methylating agent for various amines. nih.gov While α- and β-alkylation specifically refer to the position of alkylation relative to a carbonyl group in the context of enamines or enolates, for a simple amine like this, the terms refer to the introduction of an alkyl group on the nitrogen atom. The reactivity of cyclopropylmethyl systems in alkylation reactions can sometimes lead to ring-opening, depending on the reaction conditions. researchgate.net

Other Nitrogen-Centered Transformations

The nitrogen atom in this compound can participate in other transformations as well. Oxidation of the amine functionality can lead to the formation of N-oxides or other oxidized species. Studies on the oxidation of the structurally related N-cyclopropyl-N-methylaniline have shown that the cyclopropyl (B3062369) group can undergo fragmentation. nih.gov The reaction of N-cyclopropyl-N-alkylanilines with nitrous acid has been shown to result in the specific cleavage of the cyclopropyl group from the nitrogen, proceeding through an amine radical cation intermediate. researchgate.net Nitrogen-centered radicals can also be generated through photoredox catalysis, opening up possibilities for various C-H amination reactions and other transformations. nih.govscripps.eduacs.orgnih.gov

Transformations Involving the Benzyl Moiety

The benzyl group, substituted with an iodine atom, is a key site for chemical modifications, including oxidation, reduction, and cross-coupling reactions.

The benzylic position and the nitrogen-benzyl bond are susceptible to oxidative and reductive transformations.

Oxidation: While specific studies on the oxidation of this compound are not prevalent in the reviewed literature, the oxidation of benzylic C–H bonds is a well-established transformation. Catalytic systems, often employing transition metals, can facilitate the oxidation of alkylarenes to the corresponding ketones or aldehydes. researchgate.net For a secondary benzylamine (B48309) like the target compound, oxidation could potentially lead to the formation of an amide, N-(cyclopropylmethyl)-N-methyl-3-iodobenzamide, or cleavage of the benzyl group.

Reduction: Reduction reactions involving the benzyl moiety typically focus on the cleavage of the carbon-nitrogen bond, a process known as debenzylation. This reaction is a common strategy for removing a benzyl protecting group from a nitrogen atom. Catalytic hydrogenation is a standard method, where hydrogen gas is used with a palladium, platinum, or nickel catalyst to cleave the N-benzyl bond, which would yield cyclopropyl-methyl-amine and 3-iodotoluene. mdma.ch Alternatively, chemical reduction using agents like trifluoroacetic acid (TFA) has been shown to efficiently debenzylate N-methylamides and amines, offering a metal-free approach to cleave the 4-(alkylamino)benzyl group. clockss.org

| Reaction Type | Reagents/Conditions | Potential Product(s) | Reference |

| Oxidation | Metal catalysts (e.g., MgFe-LDH), O₂ | N-(cyclopropylmethyl)-N-methyl-3-iodobenzamide | researchgate.net |

| Reduction (Debenzylation) | H₂, Pd/C | Cyclopropyl-methyl-amine, 3-iodotoluene | mdma.ch |

| Reduction (Debenzylation) | Trifluoroacetic Acid (TFA) | Cyclopropyl-methyl-amine | clockss.org |

Cyclopropane (B1198618) Ring Transformations

The strained three-membered cyclopropane ring is a versatile functional group that can undergo a variety of transformations, most notably ring-opening and cycloaddition reactions.

The cyclopropylamine (B47189) motif is known to undergo ring-opening upon one-electron oxidation. researchgate.net This process can be initiated by chemical, electrochemical, or photochemical methods and typically proceeds through a nitrogen-centered radical cation. researchgate.netnih.gov Subsequent cleavage of a C-C bond in the strained cyclopropane ring leads to the formation of a more stable β-carbon radical and an iminium ion intermediate. nih.gov This reactivity has been utilized in mechanistic studies to probe for single-electron transfer (SET) processes. researchgate.net

In the context of N-cyclopropyl amides, Lewis acids such as aluminum chloride (AlCl₃) can induce a ring-opening rearrangement to afford N-(2-chloropropyl)amides or cyclize to form 5-methyl-2-oxazolines. rsc.orgresearchgate.net Superacid-promoted ring-opening of cyclopropylamines has also been documented, leading to regioselective cleavage of the cyclopropane ring. nih.gov

| Initiation Method | Key Intermediate(s) | Potential Outcome | Reference |

| One-Electron Oxidation | Nitrogen radical cation, β-carbon radical, iminium ion | Formation of linear alkylamine derivatives | researchgate.netnih.gov |

| Lewis Acid (e.g., AlCl₃) | Aziridine intermediate | N-(2-chloropropyl)amide or 5-methyl-2-oxazoline (from corresponding amide) | rsc.orgresearchgate.net |

| Superacid (e.g., CF₃SO₃H) | Dicationic species | Regioselective C-C bond cleavage and subsequent reaction | nih.gov |

Cyclopropylamines are valuable precursors for formal [3+2] cycloaddition reactions. These transformations are often mediated by visible-light photoredox catalysis. nih.govacs.org The general mechanism involves the oxidation of the cyclopropylamine to a nitrogen radical cation, which then undergoes ring-opening to generate a 1,3-radical cation intermediate. This intermediate can then react with an olefin (dipolarophile) to form a five-membered ring, typically a cyclopentane (B165970) derivative. nih.govchemrxiv.orgchemrxiv.org These reactions are noted for their mild conditions and ability to construct functionalized cyclopentane rings with high diastereoselectivity, particularly with bicyclic cyclopropylamines. nih.govacs.org

Rhodium-catalyzed cycloadditions of aminocyclopropanes have also been developed to construct larger heterocycles, such as azepines, demonstrating the utility of cyclopropanes as multi-carbon synthons. sci-hub.se

| Reaction Type | Catalyst/Conditions | Reactant Partner | Product | Reference |

| [3+2] Cycloaddition | Visible light, Photocatalyst (e.g., Ru(bpz)₃₂) | Olefins | Substituted Pyrrolidines/Cyclopentanes | nih.govacs.org |

| [3+2] Cycloaddition | Photochemical activation (no catalyst) | α,β-Unsaturated carbonyls | N-arylaminocycloalkyl compounds | chemrxiv.orgchemrxiv.org |

| Rh-catalyzed Cycloaddition | Rh(I) catalyst, CO | - | Azepines | sci-hub.se |

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization of this compound is crucial for both enhancing its detectability in analytical methods and for its use in further synthetic transformations.

For analytical applications , particularly in liquid chromatography-mass spectrometry (LC-MS), derivatization of the secondary amine can significantly improve ionization efficiency and chromatographic retention. Reagents such as benzoyl chloride are known to react with primary and secondary amines, introducing a benzoyl group that enhances detection. umich.eduumich.edu Similarly, benzylamine can be used to derivatize compounds for LC-MS/MS analysis, often targeting carbonyl or epoxide groups, but derivatization strategies can be adapted for amine functionalities. umich.edunih.gov O-benzylhydroxylamine is another reagent used to derivatize carbonyl-containing metabolites, which could be relevant if the benzyl moiety of the target compound were first oxidized. researchgate.net

For synthetic applications , the iodo-substituent on the benzyl ring is a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions. These transformations would allow for the introduction of a wide variety of substituents at the 3-position of the phenyl ring. Furthermore, the cyclopropylmethylamine moiety itself can be directly functionalized. For instance, palladium-catalyzed enantioselective C-H arylation of cyclopropylmethylamines with aryl iodides has been demonstrated, providing a method to synthesize chiral cis-aryl-cyclopropylmethylamines. acs.orgnih.gov The secondary amine can also be acylated with various acid chlorides or anhydrides to form a diverse library of amides. ncert.nic.in

| Application | Derivatization Reagent/Reaction | Purpose | Reference |

| Analytical (LC-MS) | Benzoyl Chloride | Enhance ionization efficiency and detection | umich.eduumich.edu |

| Analytical (LC-MS) | Benzylamine | Enhance mass spectrometric detection | umich.edunih.gov |

| Synthetic | Pd-catalyzed Cross-Coupling (e.g., Suzuki) | C-C or C-N bond formation at the iodo-position | (General) |

| Synthetic | Pd-catalyzed C-H Arylation | Introduction of an aryl group onto the cyclopropane ring | acs.orgnih.gov |

| Synthetic | Acylation | Formation of amides for property modification | ncert.nic.in |

Structure Activity Relationship Sar and Molecular Design Considerations

Influence of the Cyclopropyl (B3062369) Moiety on Molecular Properties and Interactions

Influence of the Cyclopropyl Moiety on Molecular Properties and Interactions

The cyclopropyl group is a highly valuable substituent in drug design due to its unique structural and electronic characteristics. fiveable.me It is frequently incorporated into drug candidates to address various challenges encountered during the discovery process, such as improving potency, metabolic stability, and target selectivity. researchgate.netnih.govacs.org

The key features of the cyclopropane (B1198618) ring include the coplanarity of its three carbon atoms, shorter and stronger C-H bonds compared to alkanes, and enhanced π-character in its C-C bonds. researchgate.netnih.govacs.org These properties distinguish it from other alkyl groups and even from unsaturated systems like alkenes.

Table 1: Physicochemical Properties of the Cyclopropyl Moiety

| Property | Description | Impact on Molecular Design |

| Geometry | Triangular structure with C-C-C bond angles of approximately 60°. fiveable.me | Imparts significant ring strain, leading to unique reactivity and electronic properties. |

| Bonding | Shorter C-C bonds (approx. 1.51 Å) with enhanced π-orbital character. researchgate.netnih.govacs.org | Behaves electronically somewhat like a double bond, while maintaining a three-dimensional sp3 character. |

| Conformational Rigidity | The ring is a rigid, planar structure. | Acts as a conformational constraint, locking flexible chains into a more defined orientation. hyphadiscovery.comiris-biotech.de |

| Metabolic Stability | C-H bonds are stronger and less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. hyphadiscovery.com | Can be used to block metabolic hotspots on a molecule, thereby increasing its half-life. hyphadiscovery.comiris-biotech.de |

| Lipophilicity | The calculated logP (clogP) is ~1.2, lower than isopropyl (~1.5) or phenyl (~2.0) groups. iris-biotech.de | Can be used to modulate a compound's solubility and permeability. |

The cyclopropyl ring introduces a significant degree of conformational rigidity into a molecule. hyphadiscovery.comnih.gov Unlike a flexible alkyl chain, the three-membered ring locks the carbon backbone into a fixed, planar conformation. iris-biotech.de This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty associated with the molecule adopting the correct conformation for binding to a receptor. researchgate.netnih.govacs.org By pre-organizing the molecule into a bioactive conformation, the binding event becomes more favorable.

From a stereochemical perspective, the rigid nature of the cyclopropyl group helps to precisely position appended functional groups in three-dimensional space. iris-biotech.de This allows for optimized interactions with specific residues within a protein's binding pocket. The introduction of a cyclopropane ring can create new stereocenters, and the synthesis of specific stereoisomers is a key consideration in developing potent and selective drugs. researchgate.net

The unique properties of the cyclopropyl moiety contribute directly to enhancing a drug's binding affinity and selectivity. researchgate.netnih.govscientificupdate.comscispace.com Its small, rigid structure can fit snugly into hydrophobic pockets within a receptor that may not accommodate larger, more flexible groups. nih.gov For example, in studies on opioid receptors, cyclopropylfentanyl showed significantly greater affinity than valerylfentanyl because the compact cyclopropyl ring could be accommodated within a key hydrophobic cavity, whereas the bulkier butyl group of valerylfentanyl could not. nih.gov

This ability to improve target specificity can also reduce off-target effects. researchgate.netnih.govacs.org By designing a molecule that fits precisely into the intended receptor, interactions with other proteins are minimized, leading to a cleaner pharmacological profile. Furthermore, replacing metabolically vulnerable groups, such as an N-ethyl group, with an N-cyclopropyl substituent can enhance metabolic stability, which increases the bioavailability and duration of action of the compound. hyphadiscovery.comiris-biotech.de

Role of the 3-Iodo-benzyl Moiety in Molecular Recognition

The 3-iodo-benzyl portion of the molecule plays a critical role in molecular recognition, primarily through the specific properties of the iodine substituent on the aromatic ring. nih.gov

The incorporation of halogen atoms is a common strategy in medicinal chemistry to modulate a compound's physical and chemical properties. nih.gov Halogens can alter a molecule's electronic structure through inductive effects, typically withdrawing electron density from the aromatic ring system. nih.gov They also introduce steric bulk, which can influence the molecule's preferred conformation and how it fits into a binding site.

Iodine is the largest and least electronegative of the stable halogens, making its impact distinct. Its size can provide significant van der Waals interactions, while its polarizability allows it to participate in unique non-covalent interactions. nih.gov In the context of the benzyl (B1604629) ring, the placement of the iodine at the meta-position (position 3) directs its interactions in a specific vector away from the core of the molecule.

Table 2: Comparison of Halogen Properties in Drug Design

| Halogen | Atomic Radius (Å) | Electronegativity (Pauling Scale) | Key Features in Drug Design |

| Fluorine (F) | 0.57 | 3.98 | Small size, high electronegativity, can block metabolism, forms strong C-F bond. |

| Chlorine (Cl) | 0.99 | 3.16 | Intermediate size and electronegativity, often used to fill hydrophobic pockets. |

| Bromine (Br) | 1.14 | 2.96 | Larger size, good halogen bond donor. |

| Iodine (I) | 1.33 | 2.66 | Largest size, highly polarizable, excellent halogen bond donor. nih.gov |

The iodine atom is particularly effective at facilitating interactions with protein binding sites through a phenomenon known as halogen bonding. nih.govnih.gov A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom and a nucleophilic site on the protein, such as a backbone carbonyl oxygen or the side chain of a serine or threonine residue. nih.govacs.org

Contribution of the Methylamine (B109427) Group to Pharmacological Profile

The methylamine group [(CH₃)NH] serves as a crucial linker and a key pharmacophoric element. As an amine, it is basic and will likely be protonated at physiological pH, acquiring a positive charge. This charge is fundamental to its pharmacological role, as it allows for the formation of strong ionic bonds (salt bridges) with negatively charged amino acid residues, such as aspartic acid or glutamic acid, within a receptor binding site. This is one of the most powerful non-covalent interactions in drug-receptor binding.

Design of Analogs and Scaffold Modification Strategies

Modifying the molecular scaffold is a key strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. acs.org

The core structure of Cyclopropyl-(3-iodo-benzyl)-methyl-amine offers several opportunities for modification. These include altering the cyclopropyl group, changing the substituents on the benzyl ring, or modifying the linker between these two moieties. nih.govrsc.org For instance, replacing the phenyl ring with a cyclohexyl ring in similar compounds has been shown to affect the spectrum of activity. nih.gov

Substituents on the benzyl ring play a critical role in modulating the electronic and steric properties of the molecule, thereby influencing its biological activity. mdpi.com The iodine atom at the meta-position of the benzyl ring is a key feature. Bioisosteric replacement is a common strategy where one atom or group is exchanged for another with similar properties to improve activity or pharmacokinetics. nih.govcambridgemedchemconsulting.comnih.gov

For the iodine atom, potential bioisosteric replacements could include other halogens (Br, Cl, F), a trifluoromethyl group (CF3), or a cyano group (CN). cambridgemedchemconsulting.com Each replacement would alter the size, lipophilicity, and electronic nature of the substituent, potentially leading to different binding interactions. cambridgemedchemconsulting.com

The cyclopropyl group is another site for modification. This small, rigid ring system is often used in drug design to improve metabolic stability and binding affinity. nih.gov Replacing the cyclopropyl group with other small alkyl or cycloalkyl groups could be explored to probe the steric requirements of the binding site. mdpi.com

| Original Group | Potential Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Iodo (I) | Bromo (Br), Chloro (Cl) | Maintain halogen bond potential with smaller size. cambridgemedchemconsulting.com |

| Iodo (I) | Trifluoromethyl (CF3) | Acts as a lipophilic hydrogen bond acceptor mimic. cambridgemedchemconsulting.com |

| Iodo (I) | Cyano (CN) | Introduces a polar group with a linear geometry. cambridgemedchemconsulting.com |

| Cyclopropyl | Ethyl, Isopropyl | Vary steric bulk and lipophilicity. mdpi.com |

| Cyclopropyl | Oxetane | Improves polarity and metabolic stability. drughunter.com |

Rational drug design involves creating new molecules based on a known 3D structure of the biological target. nih.gov If the target for this compound were known, its binding mode could be modeled. This model would reveal which parts of the molecule are essential for binding and which can be modified. For example, if the iodine atom is situated in a hydrophobic pocket, analogs with larger, more lipophilic groups at that position could be designed to enhance binding. Conversely, if the N-methyl group is exposed to the solvent, it could be replaced with larger groups to potentially pick up additional interactions with the protein surface.

Stereochemical Aspects in SAR Studies

Stereochemistry often plays a pivotal role in the activity of chiral compounds, as biological systems are themselves chiral. nih.gov All salts, stereoisomers, esters, and ethers of a controlled substance are also typically regulated. www.gov.uk

The structure of this compound does not inherently contain a stereocenter, assuming the cyclopropyl ring is attached via its methylene (B1212753) bridge to the nitrogen. However, modifications to the scaffold, such as substitution on the cyclopropyl ring or the benzylic carbon, could introduce chirality. In such cases, the different stereoisomers could exhibit vastly different biological activities and metabolic profiles. nih.gov

Should a chiral analog of this compound be designed, its stereoisomers would need to be synthesized and evaluated separately. nih.gov The synthesis of specific enantiomers, known as asymmetric or chiral synthesis, is a critical process in drug development. rsc.orgresearchgate.net

In Vitro Research on this compound Remains Undocumented in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and research articles, no specific in vitro studies detailing the molecular and cellular mechanism of action for the chemical compound this compound have been publicly documented. Therefore, a detailed analysis based on the requested outline cannot be provided at this time.

The investigation sought to identify research pertaining to the compound's interaction with molecular targets, its influence on intracellular signaling, and its cellular activity profiles, particularly concerning anticancer effects. However, the scientific literature does not appear to contain specific data on this compound for the following areas:

Molecular and Cellular Mechanism of Action Studies in Vitro Research

Cellular Activity Profiles (In Vitro Assays)

Anticancer Activity (e.g., Inhibition of Growth in Cell Lines):There are no published studies that have evaluated the cytotoxic or anti-proliferative effects of Cyclopropyl-(3-iodo-benzyl)-methyl-amine on cancer cell lines.

While in vitro research exists for broader categories of related compounds, such as iodo-substituted quinazolines which have shown some anticancer effects, and other cyclopropylamine (B47189) derivatives which are known to be present in various therapeutic agents, these findings cannot be directly and accurately attributed to this compound without specific experimental validation. nih.govrsc.orglongdom.orgresearchgate.net The unique combination of the cyclopropyl (B3062369), methyl, and 3-iodo-benzyl moieties defines a specific chemical entity whose biological activity has not yet been characterized in published research.

Antimalarial Activity (e.g., Against Parasite Strains)

There is no available data from in vitro studies to suggest or confirm any antimalarial activity for this compound. Phenotypic screens against Plasmodium falciparum or other parasite strains have not been reported for this compound. Therefore, its efficacy, potency (such as IC50 values), and spectrum of activity against drug-sensitive or resistant malaria parasite strains are unknown.

Other In Vitro Biological Activities

Similarly, searches of scientific databases have not yielded any reports on other in vitro biological activities of this compound. Its effects on various cell lines, enzyme assays, or receptor binding studies have not been publicly documented.

Prodrug Concepts and Intracellular Activation

There is no literature available that discusses prodrug strategies or intracellular activation mechanisms specifically designed for or involving this compound. Research into derivatives that might enhance its pharmacokinetic properties or facilitate targeted delivery is not present in the current body of scientific evidence.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Cyclopropyl-(3-iodo-benzyl)-methyl-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the spatial arrangement of atoms.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the 3-iodobenzyl group would appear in the downfield region (typically δ 7.0-8.0 ppm). The presence of the iodine atom influences the chemical shifts of the adjacent aromatic protons. The singlet for the N-methyl group (N-CH₃) would likely appear around δ 2.2-2.5 ppm. The benzylic protons (Ar-CH₂) would resonate as a singlet around δ 3.5-3.7 ppm. st-andrews.ac.uk The protons of the cyclopropyl (B3062369) group are expected in the upfield region (δ 0.1-1.0 ppm), with the methine proton (N-CH) appearing as a multiplet and the methylene (B1212753) protons (-CH₂-) also showing complex splitting patterns due to their diastereotopic nature. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. docbrown.info The carbon atom attached to the iodine (C-I) on the aromatic ring is expected to have a chemical shift in the range of δ 90-100 ppm. The other aromatic carbons would resonate between δ 125-145 ppm. organicchemistrydata.org The benzylic carbon (Ar-CH₂) signal is anticipated around δ 58-62 ppm, while the N-methyl carbon (N-CH₃) would appear at approximately δ 40-45 ppm. researchgate.net The carbons of the cyclopropyl ring are characteristically found in the upfield region, with the methine carbon (N-CH) appearing around δ 8-12 ppm and the methylene carbons (-CH₂-) resonating at approximately δ 3-7 ppm. docbrown.info

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |

| Cyclopropyl CH₂ | 0.1 - 0.6 | 3 - 7 | Upfield signals characteristic of a cyclopropyl ring. |

| Cyclopropyl CH | 0.8 - 1.2 | 8 - 12 | Methine proton signal, likely a multiplet. |

| N-Methyl (CH₃) | 2.2 - 2.5 | 40 - 45 | Singlet in ¹H NMR. |

| Benzyl (B1604629) (Ar-CH₂) | 3.5 - 3.7 | 58 - 62 | Singlet in ¹H NMR. |

| Aromatic C-I | - | 90 - 100 | Quaternary carbon, no ¹H signal. Shift influenced by iodine. docbrown.info |

| Aromatic C-H | 7.0 - 7.8 | 125 - 145 | Complex multiplet patterns in the downfield region. |

| Aromatic Quaternary C | - | 138 - 142 | Quaternary carbon adjacent to the benzyl group. |

Two-dimensional NMR techniques are employed to resolve spectral overlap and establish correlations between nuclei. Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between protons on adjacent carbons, for instance, within the cyclopropyl ring system. HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra. mdpi.com

For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable. A NOESY experiment would reveal through-space correlations between protons that are in close proximity, regardless of whether they are bonded. This could be used to determine the preferred conformation around the nitrogen atom by observing correlations between the N-methyl protons and the benzyl or cyclopropyl protons, providing insight into the stereochemical arrangement of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and deducing the structure of a compound through analysis of its fragmentation patterns. miamioh.edu

For this compound (C₁₁H₁₄IN), the nominal molecular weight is 287 g/mol . A key feature in the mass spectrum would be the molecular ion peak [M]⁺ at m/z 287. A characteristic feature would also be the [M+1] peak resulting from the natural abundance of ¹³C. docbrown.info

The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for amines involve alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. thieme-connect.de Expected fragmentation patterns include:

Loss of a methyl radical (•CH₃): Resulting in a fragment ion at m/z 272.

Loss of a cyclopropyl radical (•C₃H₅): Leading to an ion at m/z 246.

Benzylic cleavage: Cleavage of the bond between the benzyl carbon and the nitrogen can produce a tropylium-like ion at m/z 177 (C₇H₆I⁺) or a fragment corresponding to the iodobenzyl cation. Another significant peak would likely be the non-iodinated benzyl fragment if the iodine is lost.

Alpha-cleavage of the C-N bond: This is a predominant fragmentation mode for amines and would result in the loss of the largest alkyl group preferentially. miamioh.edu Cleavage could yield an iodobenzyl radical and a [C₄H₈N]⁺ ion at m/z 70.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule. mdpi.com Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). csic.es For this compound, HRMS would be used to confirm the molecular formula C₁₁H₁₄IN by matching the experimentally measured exact mass to the theoretically calculated mass, thereby distinguishing it from any other compounds with the same nominal mass but different elemental formulas. mdpi.comthermofisher.com

Coupling chromatography with mass spectrometry allows for the separation of complex mixtures and the subsequent identification of the individual components.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable compounds. jmchemsci.comjmchemsci.com this compound, being a secondary amine, is amenable to GC-MS analysis. waters.com The gas chromatogram would indicate the purity of the sample, while the mass spectrometer would provide a mass spectrum for the eluted compound, confirming its identity. In some cases, derivatization of the amine may be performed to improve its chromatographic properties. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique used for a wide range of compounds, including those that are non-volatile or thermally labile. thermofisher.com It is particularly useful for analyzing reaction mixtures or for impurity profiling. mdpi.com An LC-MS method could be developed to separate the target compound from starting materials, byproducts, or degradation products, with the mass spectrometer providing molecular weight and structural information for each separated component. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.comnih.gov

FT-IR Spectroscopy: The FT-IR spectrum would display absorption bands corresponding to the vibrations of specific bonds. Key expected absorptions include:

C-H Stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and cyclopropyl groups) would be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C-N Stretching: The C-N stretching vibration for the aliphatic amine is expected in the region of 1020-1250 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would produce characteristic peaks in the 1450-1600 cm⁻¹ region.

C-I Stretching: The carbon-iodine bond stretch is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds, such as the C=C bonds in the aromatic ring, often produce strong Raman signals, whereas they might be weak in the IR spectrum. This can be particularly useful for confirming the presence of the aromatic system.

Interactive Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman | Sharp, medium to weak intensity bands. |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman | Strong intensity bands from methyl and cyclopropyl groups. mdpi.com |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman | Multiple bands, characteristic of the benzene (B151609) ring. |

| C-N Stretch | 1020 - 1250 | FT-IR | Medium intensity band. |

| C-I Stretch | 500 - 600 | FT-IR, Raman | Found in the far-infrared region. |

X-ray Diffraction for Solid-State Structure Determination and Absolute Configuration

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, which is chiral at the nitrogen-bearing carbon, single-crystal X-ray diffraction can unambiguously establish its solid-state conformation and, crucially, its absolute configuration.

The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is used to generate an electron density map, from which the positions of the individual atoms can be determined. The presence of the heavy iodine atom in the structure is particularly advantageous for this technique. It acts as a strong anomalous scatterer, which is essential for the reliable determination of the absolute configuration (the specific R or S arrangement at the chiral center) without the need for a known chiral reference within the molecule. nih.gov

Data obtained from such an analysis would include precise bond lengths, bond angles, and torsion angles, revealing the conformation of the cyclopropyl ring relative to the benzyl and methyl groups. nih.gov These structural details are invaluable for understanding intermolecular interactions in the solid state, such as hydrogen bonding or π-stacking, which can influence the material's physical properties. nih.gov The crystal system, space group, and unit cell dimensions are also determined, providing a unique fingerprint for the crystalline form of the compound. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C11H14IN |

| Formula Weight | 287.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21 |

| Unit Cell Dimensions | a = [value] Å, b = [value] Å, c = [value] Å α = 90°, β = [value]°, γ = 90° |

| Volume | [value] Å3 |

| Z (Molecules per unit cell) | 2 |

| Absolute Configuration Determination | Flack Parameter |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography is indispensable for assessing the purity of this compound and for analyzing complex mixtures during its synthesis and characterization. researchgate.net Different chromatographic techniques are selected based on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile and thermally sensitive compounds like this compound. researchgate.netnih.gov The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net

For this amine, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with a buffer to control the pH and ensure the amine is in a consistent protonation state. chromtech.net.au Detection is commonly achieved using a UV detector, as the iodobenzyl group contains a strong chromophore. The purity of a sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. greyhoundchrom.com While amines can sometimes exhibit poor peak shapes due to their basicity and interaction with the column, GC analysis of this compound is feasible, potentially after derivatization. vt.edu Derivatization, for instance by acylation, converts the polar amine into a less polar, more volatile derivative, improving chromatographic performance. researchgate.net

The sample is injected into a heated inlet, vaporized, and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. greyhoundchrom.com Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time for identification and a mass spectrum for structural confirmation. nih.gov

| Parameter | Condition |

|---|---|

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

Since this compound is a chiral molecule, it exists as a pair of enantiomers. These enantiomers have identical physical properties in an achiral environment but can have different biological activities. eijppr.com Chiral chromatography is the definitive method for separating and quantifying these enantiomers. eijppr.comyakhak.org

This separation is achieved using a chiral stationary phase (CSP). eijppr.com CSPs are designed to interact differently with each enantiomer, leading to different retention times. For amine compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are highly effective. yakhak.orgnih.gov Both chiral HPLC and chiral GC can be used. researchgate.net In chiral HPLC, the choice of mobile phase (normal or reversed-phase) significantly impacts the separation. nih.govsigmaaldrich.com The result of a chiral separation is a chromatogram showing two distinct peaks, one for each enantiomer. The ratio of their peak areas gives the enantiomeric excess (ee) or enantiomeric purity of the sample.

| Parameter | Condition |

|---|---|

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak® IB) nih.gov |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

| Temperature | 20 °C |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a pure sample of a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula, C₁₁H₁₄IN.

This comparison serves as a crucial check of a sample's purity and confirms that the empirical formula is consistent with the proposed structure. For this compound, the presence of iodine would typically be determined by other means, but the C, H, and N analysis is standard. A close match between the experimental and theoretical values (usually within ±0.4%) provides strong evidence for the compound's identity and high purity. researchgate.net

| Element | Symbol | Atomic Weight | Theoretical Mass % |

|---|---|---|---|

| Carbon | C | 12.011 | 46.01% |

| Hydrogen | H | 1.008 | 4.91% |

| Iodine | I | 126.90 | 44.19% |

| Nitrogen | N | 14.007 | 4.88% |

Computational and Theoretical Chemistry Studies

Molecular Dynamics and Simulations

Ligand-Target Interactions:While this compound may have been synthesized for potential biological activity, specific simulation studies detailing its interaction and binding with biological targets are not documented in available research.

Without any foundational research data, creating a scientifically accurate article that adheres to the requested structure and content is not feasible.

Molecular Docking and Virtual Screening

No molecular docking or virtual screening studies explicitly featuring Cyclopropyl-(3-iodo-benzyl)-methyl-amine were found. Research on analogous compounds, such as other benzylamine (B48309) and cyclopropylamine (B47189) derivatives, is prevalent, often targeting enzymes like monoamine oxidase A (MAO-A) and B (MAO-B). nih.govresearchgate.netnih.gov

Binding Mode Prediction with Biological Targets

There is no available data predicting the binding mode of this compound with any biological target. A typical study of this nature would involve docking the compound into the active site of a protein (e.g., MAO-B) to identify key interactions, such as hydrogen bonds or hydrophobic contacts with specific amino acid residues like Tyr435 or Gln206, and the flavin cofactor. researchgate.netnih.gov Without such a study, no binding energy values or interaction patterns can be reported.

Prediction of Inhibitory Activity

The prediction of inhibitory activity for this compound through computational methods has not been published. Such a prediction is typically derived from molecular docking scores (e.g., kcal/mol) or through machine learning models trained on similar molecules. researchgate.netnih.gov The correlation between these predicted scores and experimental inhibitory values (like IC₅₀) for this specific compound is therefore unknown.

Reaction Mechanism Elucidation and Kinetic Studies

Specific computational studies on the reaction mechanism, kinetics, or synthesis pathways for this compound are absent from the available literature. General mechanisms for related reactions, such as the N-alkylation of amines with alcohols or the synthesis of cyclopropylamine derivatives, have been described. rsc.orgnih.gov

Transition State Analysis and Activation Energies

There is no information regarding the transition state analysis or the calculation of activation energies for any reaction step involved in the synthesis of this compound. This type of analysis would require dedicated quantum mechanics calculations to model the energy profile of a specific reaction, for instance, the N-alkylation of cyclopropylmethylamine with a 3-iodobenzyl halide.

Solvent Effects on Reaction Pathways

No studies were found that computationally investigate the influence of different solvents on the reaction pathways for the synthesis of this compound. Research into solvent effects on related cyclopropane (B1198618) nih.gov or amine synthesis rsc.org reactions exists, but these findings cannot be directly applied to the target compound without a specific computational analysis.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Cyclopropyl-(3-iodo-benzyl)-methyl-amine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis often involves multi-step alkylation or Curtius rearrangement. For example, cyclopropylamine derivatives can be synthesized via reactions similar to methyl 1-azido carbonyl intermediates, where temperature and solvent polarity are critical. In Curtius rearrangements, anhydrous benzene or THF at 0–50°C under reflux yields isocyanates, with optimized conditions minimizing side reactions (e.g., 85% yield in THF with triethylamine) . Reaction monitoring via ¹H NMR (2–4 scans per run) ensures purity and tracks intermediates .

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., cyclopropyl protons at δ ~0.5–2.0 ppm; aromatic protons from 3-iodo-benzyl at δ ~7.0–7.5 ppm). Integration confirms stoichiometry .

- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-I bonds (~500 cm⁻¹). Compare with computed vibrational modes using DFT/B3LYP/6-311+G(d,p) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of cyclopropyl or iodine groups) .

Q. What role does the cyclopropyl group play in stabilizing transition states during reactions?

- Methodological Answer : The cyclopropyl ring’s strain energy (~27.5 kcal/mol) influences reactivity. DFT studies show its weak C-C bonds (BDE ~75 kcal/mol) facilitate bond cleavage in Curtius rearrangements. Transition states involve partial π-stabilization from cyclopropane orbitals, lowering activation barriers by 2–3 kcal/mol compared to non-cyclopropyl analogs .

Advanced Research Questions

Q. How can DFT calculations predict reaction mechanisms involving this compound?

- Methodological Answer :

- Geometry Optimization : Use B3LYP/6-311+G(d,p) to model ground and transition states. Validate with CBS-QB3 for higher accuracy .

- IRC Analysis : Track intrinsic reaction coordinates to confirm concerted vs. stepwise pathways (e.g., N₂ loss and isocyanate formation in Curtius rearrangements) .

- Solvent Effects : Apply CPCM models to simulate polar solvents (e.g., DMSO), adjusting dielectric constants to match experimental conditions .

Q. How to resolve contradictions between experimental and computational activation energies?

- Methodological Answer :

- Error Propagation : Calculate standard deviations from Eyring plots (e.g., ΔH‡ ± 0.5 kcal/mol) and compare with DFT-derived ΔE‡. Adjust for ZPE and thermal corrections .

- Multi-Method Validation : Cross-check CCSD(T)/6-311+G(d,p) results with experimental kinetics (e.g., k = 14× faster for cyclopropenoyl vs. cyclopropanoyl derivatives) .

Q. What strategies optimize regioselectivity in functionalizing the 3-iodo-benzyl moiety?

- Methodological Answer :

- Electronic Effects : The iodine’s +M effect directs electrophilic substitution to the para position. Use Hammett plots to correlate σ* values with reaction rates .

- Steric Shielding : Introduce bulky groups (e.g., tert-butyl) to block undesired sites, leveraging computational docking (e.g., GridChem) to predict steric clashes .

Q. How does the iodine substituent influence electronic properties and intermolecular interactions?

- Methodological Answer :

- NBO Analysis : Quantify hyperconjugation (e.g., C-I σ→σ* interactions) using NBO 6.0. Compare charge distributions with non-iodinated analogs .

- X-ray Crystallography : Resolve halogen bonding (C-I⋯N/O) with bond lengths ~3.0–3.5 Å and angles ~150–170° .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。